molecular formula C54H98Cl8N8O4 B12366021 Coe-pnh2

Coe-pnh2

Cat. No.: B12366021
M. Wt: 1207.0 g/mol
InChI Key: YJTHTAHIGLHIRW-MRKXKPBPSA-J
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Description

The compound “Coe-pnh2” is a novel antibiotic developed by researchers at the National University of Singapore. It is designed to combat hard-to-treat mycobacterial lung infections, particularly those caused by Mycobacterium abscessus. This compound has shown high efficacy in disrupting bacterial defenses and eliminating bacteria more thoroughly than conventional treatments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “Coe-pnh2” involves the use of conjugated oligoelectrolytes, which are engineered to target specific bacterial species. The exact synthetic routes and reaction conditions are proprietary and have not been fully disclosed in the available literature. it is known that the compound is optimized to disrupt bacterial membranes and obstruct vital bioenergetic pathways .

Industrial Production Methods

Industrial production of “this compound” would likely involve large-scale synthesis using the established protocols for conjugated oligoelectrolytes. This would include stringent quality control measures to ensure the purity and efficacy of the compound. The production process would also need to comply with regulatory standards for pharmaceutical manufacturing .

Chemical Reactions Analysis

Types of Reactions

“Coe-pnh2” undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving “this compound” include oxidizing agents, reducing agents, and various solvents. The specific conditions for these reactions depend on the desired modifications to the compound’s structure .

Major Products Formed

The major products formed from the reactions involving “this compound” are typically derivatives of the original compound, designed to enhance its antibacterial efficacy and reduce resistance .

Scientific Research Applications

“Coe-pnh2” has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying the interactions between conjugated oligoelectrolytes and bacterial membranes.

    Biology: Investigated for its potential to disrupt bacterial bioenergetic pathways and its effects on bacterial cell membranes.

    Medicine: Explored as a treatment for mycobacterial lung infections, particularly those resistant to conventional antibiotics.

Mechanism of Action

The mechanism of action of “Coe-pnh2” involves a dual approach:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

“Coe-pnh2” stands out due to its dual mechanism of action, which reduces the likelihood of bacterial resistance and relapse. Its ability to target both replicating and dormant forms of Mycobacterium abscessus makes it a promising candidate for treating persistent infections .

Properties

Molecular Formula

C54H98Cl8N8O4

Molecular Weight

1207.0 g/mol

IUPAC Name

3-aminopropyl-[3-[3-[3-[3-aminopropyl(dimethyl)azaniumyl]propoxy]-5-[(E)-2-[4-[(E)-2-[3,5-bis[3-[3-aminopropyl(dimethyl)azaniumyl]propoxy]phenyl]ethenyl]phenyl]ethenyl]phenoxy]propyl]-dimethylazanium;tetrachloride;tetrahydrochloride

InChI

InChI=1S/C54H94N8O4.8ClH/c1-59(2,29-9-25-55)33-13-37-63-51-41-49(42-52(45-51)64-38-14-34-60(3,4)30-10-26-56)23-21-47-17-19-48(20-18-47)22-24-50-43-53(65-39-15-35-61(5,6)31-11-27-57)46-54(44-50)66-40-16-36-62(7,8)32-12-28-58;;;;;;;;/h17-24,41-46H,9-16,25-40,55-58H2,1-8H3;8*1H/q+4;;;;;;;;/p-4/b23-21+,24-22+;;;;;;;;

InChI Key

YJTHTAHIGLHIRW-MRKXKPBPSA-J

Isomeric SMILES

C[N+](CCCOC1=CC(=CC(=C1)/C=C/C2=CC=C(C=C2)/C=C/C3=CC(=CC(=C3)OCCC[N+](CCCN)(C)C)OCCC[N+](CCCN)(C)C)OCCC[N+](CCCN)(C)C)(CCCN)C.Cl.Cl.Cl.Cl.[Cl-].[Cl-].[Cl-].[Cl-]

Canonical SMILES

C[N+](C)(CCCN)CCCOC1=CC(=CC(=C1)C=CC2=CC=C(C=C2)C=CC3=CC(=CC(=C3)OCCC[N+](C)(C)CCCN)OCCC[N+](C)(C)CCCN)OCCC[N+](C)(C)CCCN.Cl.Cl.Cl.Cl.[Cl-].[Cl-].[Cl-].[Cl-]

Origin of Product

United States

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